Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylsulfonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-20-14(17)8-11(16-24(18,19)15-3-2-6-23-15)10-4-5-12-13(7-10)22-9-21-12/h2-7,11,16H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHLGLBNECXOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thienylsulfonyl Group: This step might involve the sulfonylation of a thiophene derivative using reagents like sulfonyl chlorides.
Esterification: The final step could involve the esterification of the intermediate product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienylsulfonyl group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the benzodioxole ring or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate has been studied for its potential to inhibit tumor growth in various cancer cell lines. The sulfonamide group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression.
Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential as a lead compound for developing new antibiotics.
Case Study:
A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Research Findings:
In animal models, administration of the compound resulted in reduced levels of inflammatory markers and improved clinical symptoms in conditions such as arthritis and colitis .
Development of Functional Materials
The unique structural characteristics of this compound have led to its exploration in material science, particularly in the development of organic semiconductors and photonic materials.
Application Example:
Research indicates that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in organic electronics .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzodioxol-5-yl)-3-aminopropanoate: Lacks the thienylsulfonyl group.
Methyl 3-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)propanoate: Contains a methylsulfonyl group instead of a thienylsulfonyl group.
Uniqueness
The presence of the thienylsulfonyl group in methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H17N O5S
- Molecular Weight : 335.37 g/mol
- CAS Number : 13605-48-6
This compound features a benzodioxole moiety, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects of benzodioxole derivatives on HeLa cervical carcinoma cells, it was found that these compounds inhibited cell growth at concentrations significantly lower than those required for COX enzyme inhibition, indicating selective toxicity towards cancer cells .
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 3e | HeLa | 219 |
| 4a | HeLa | 1.45 |
2. COX Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The results indicated that several synthesized benzodioxole derivatives exhibited moderate to strong inhibition of these enzymes, which are critical in the inflammatory process.
| Compound | COX Inhibition (IC50 µM) |
|---|---|
| 3b | 1.12 |
| 4f | 0.725 |
| 4a | 1.45 (COX-1) |
| 4a | 3.34 (COX-2) |
These findings suggest that methyl derivatives of benzodioxole may offer therapeutic benefits similar to those of traditional NSAIDs but with potentially fewer side effects due to their selective action .
3. Antimicrobial Activity
Compounds with the benzodioxole structure have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various bacterial strains, making them potential candidates for the development of new antibiotics.
Case Study: Synthesis and Evaluation
In a recent study published in Pharmaceutical Research, researchers synthesized several benzodioxole derivatives and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy and selectivity against specific targets like COX enzymes .
The synthesized compounds were tested against a panel of cancer cell lines and showed varying degrees of cytotoxicity, with some compounds achieving CC50 values as low as 219 µM against HeLa cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate, and how can reaction efficiency be optimized?
- Methodological Answer :
- Sulfonylation Step : Use 2-thienylsulfonyl chloride as the sulfonating agent. Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to ensure complete reaction of the amine intermediate.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity. Monitor temperature (0–25°C) to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) and optimize yield .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the benzodioxol, thienylsulfonyl, and ester groups. Compare chemical shifts with PubChem datasets for analogous structures .
- IR Spectroscopy : Validate the sulfonamide (1320–1250 cm) and ester carbonyl (1740–1720 cm) stretches.
- LC-MS : Confirm molecular weight ([M+H] at 395.3 g/mol) and purity (>95%). Use reverse-phase C18 columns with acetonitrile/water gradients.
Q. How do the benzodioxol and thienylsulfonyl groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The benzodioxol group increases , enhancing membrane permeability. Calculate via software (e.g., ChemAxon) and validate experimentally via shake-flask methods.
- Electronic Effects : The thienylsulfonyl group withdraws electrons, stabilizing the sulfonamide moiety. Use Hammett constants () to predict reactivity in further derivatization .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NOE correlations in NMR) be resolved during structural elucidation?
- Methodological Answer :
- Advanced NMR Techniques : Perform 2D experiments (HSQC, HMBC) to resolve overlapping signals. For stereochemical ambiguity, use NOESY to identify spatial proximity of protons.
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* level) .
- Crystallography : Grow single crystals (solvent: ethyl acetate/hexane) and resolve X-ray structures to confirm stereochemistry .
Q. What computational approaches are effective in modeling the reaction mechanism of sulfonamide formation in this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian 16) with transition-state optimization (TS Berny algorithm) to map energy profiles for sulfonylation.
- Solvent Effects : Include implicit solvation models (e.g., SMD) to account for solvent polarity’s role in activation energy .
- Example Workflow :
| Step | Method | Basis Set | Solvation Model |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d) | None |
| Frequency Calculation | B3LYP | 6-31G(d) | SMD (DCM) |
| Single-Point Energy | M06-2X | 6-311+G(d,p) | SMD (DCM) |
Q. How can this compound’s sulfonamide group be leveraged in catalytic or material science applications?
- Methodological Answer :
- Catalysis : Coordinate the sulfonamide to transition metals (e.g., Pd) for cross-coupling reactions. Test catalytic activity in Mizoroki-Heck or Suzuki-Miyaura reactions under inert conditions .
- Adsorption Studies : Functionalize mesoporous silica with the sulfonamide group for heavy-metal ion (e.g., Pb) adsorption. Characterize via BET surface area analysis and XPS .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for optimizing reaction conditions when scaling up synthesis?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use central composite design (CCD) to model interactions between variables (e.g., temperature, catalyst concentration).
- Example CCD Table :
| Variable | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 20 | 60 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction Time (h) | 4 | 12 |
- Validation : Confirm predicted optimal conditions (e.g., 40°C, 1.25 mol% catalyst, 8 h) with triplicate experiments .
Q. How can researchers address variability in biological assay results involving this compound?
- Methodological Answer :
- Dose-Response Curves : Use 4-parameter logistic (4PL) models to calculate IC values. Include positive controls (e.g., cisplatin for cytotoxicity assays).
- Batch Standardization : Pre-treat compounds with activated charcoal to remove trace impurities affecting assay reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
